molecular formula C25H26N2O2 B12608212 N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide CAS No. 648902-32-3

N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B12608212
CAS No.: 648902-32-3
M. Wt: 386.5 g/mol
InChI Key: KQPGPVTZLJRMCT-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a piperidine ring, a biphenyl structure, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carboxamide can produce an amine.

Scientific Research Applications

N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and biphenyl structure allow it to fit into binding sites, where it can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl structure with a piperidine ring and a methoxy group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

648902-32-3

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-methoxy-3-piperidin-4-ylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O2/c1-29-24-12-11-22(17-23(24)20-13-15-26-16-14-20)27-25(28)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-12,17,20,26H,13-16H2,1H3,(H,27,28)

InChI Key

KQPGPVTZLJRMCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCNCC4

Origin of Product

United States

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